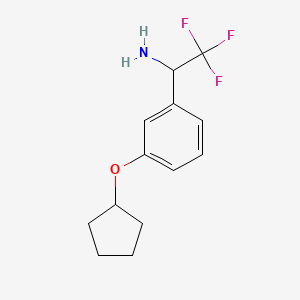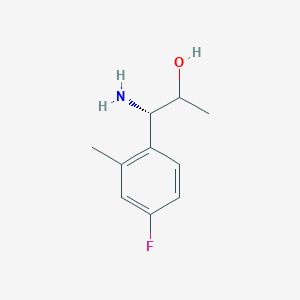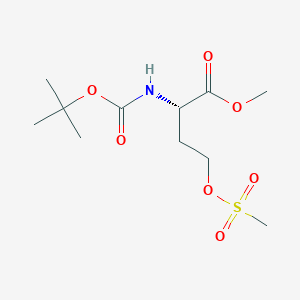
Methyl N-(tert-butoxycarbonyl)-O-(methylsulfonyl)homoserinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-(tert-butoxycarbonyl)-O-(methylsulfonyl)homoserinate is a synthetic organic compound used primarily in the field of medicinal chemistry. It is a derivative of homoserine, an amino acid, and is characterized by the presence of tert-butoxycarbonyl and methylsulfonyl groups. These functional groups are often used for protecting reactive sites during chemical synthesis, making the compound valuable in the preparation of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl N-(tert-butoxycarbonyl)-O-(methylsulfonyl)homoserinate typically involves multiple steps:
Protection of the amino group: The amino group of homoserine is protected using di-tert-butyl dicarbonate under basic conditions to form the tert-butoxycarbonyl derivative.
Esterification: Finally, the carboxyl group is esterified using methanol and a suitable catalyst to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and reaction time .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Trifluoroacetic acid is commonly used for the removal of the tert-butoxycarbonyl group.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Deprotected amino derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl N-(tert-butoxycarbonyl)-O-(methylsulfonyl)homoserinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The compound exerts its effects primarily through its functional groups:
tert-Butoxycarbonyl Group: Acts as a protecting group for the amino group, preventing unwanted reactions during synthesis.
Methylsulfonyl Group: Provides a site for further chemical modifications and can influence the compound’s reactivity and solubility.
Ester Group: Can be hydrolyzed to release the active carboxylic acid, which can participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Methyl N-(tert-butoxycarbonyl)-L-cysteinate: Similar in structure but contains a sulfur atom in the side chain.
Methyl N-(tert-butoxycarbonyl)-3-iodo-D-alaninate: Contains an iodine atom, making it useful for radiolabeling studies.
Eigenschaften
Molekularformel |
C11H21NO7S |
|---|---|
Molekulargewicht |
311.35 g/mol |
IUPAC-Name |
methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfonyloxybutanoate |
InChI |
InChI=1S/C11H21NO7S/c1-11(2,3)19-10(14)12-8(9(13)17-4)6-7-18-20(5,15)16/h8H,6-7H2,1-5H3,(H,12,14)/t8-/m0/s1 |
InChI-Schlüssel |
QEXHEDPEWRFFGA-QMMMGPOBSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CCOS(=O)(=O)C)C(=O)OC |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CCOS(=O)(=O)C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Iodo-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine](/img/structure/B13046270.png)
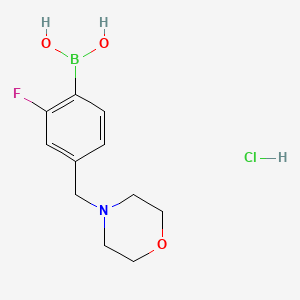
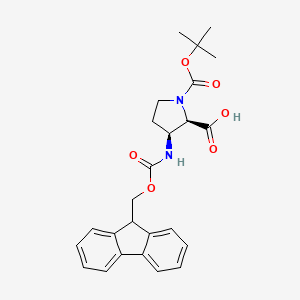
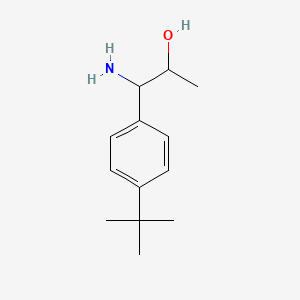
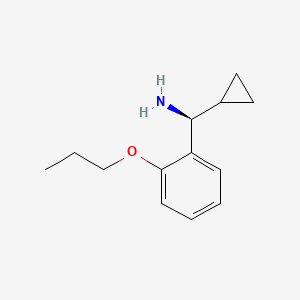
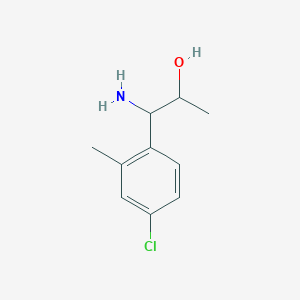
![6-((Tetrahydro-2H-pyran-4-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B13046325.png)
![(1R)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13046332.png)
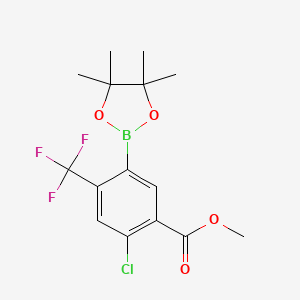
![8-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13046344.png)
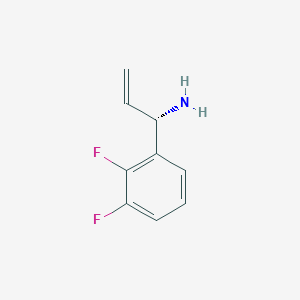
![1-Oxa-4-azaspiro[5.6]dodecan-3-one](/img/structure/B13046348.png)
